3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride
Description
Historical Development and Discovery
The historical development of this compound traces its origins to the broader investigation of benzothiophene derivatives that began in earnest during the latter half of the twentieth century. The compound was first documented in scientific literature through systematic studies of halogenated benzothiophene systems, with early synthetic approaches emerging from research into cinnamic acid derivatives and their cyclization reactions. Patent literature from 1995 describes improved processes for the preparation of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, indicating that by this period, synthetic methodologies had reached sufficient maturity to warrant industrial consideration. These early investigations were driven by the recognition that benzothiophene scaffolds possessed inherent structural features conducive to biological activity and materials applications.
The synthesis methodology initially employed thionyl chloride-mediated conversions of cinnamic acid precursors, representing a significant advancement in the field of heterocyclic synthesis. Research published in the Journal of Heterocyclic Chemistry during the 1980s documented key synthetic approaches, with specific mention of compounds bearing similar substitution patterns prepared through systematic investigation of benzothiophene chemistry. The development of this compound specifically emerged from efforts to introduce both electron-withdrawing and electron-donating substituents onto the benzothiophene core, creating compounds with tunable electronic properties. The availability of this compound through commercial sources by the early 2000s marked its transition from laboratory curiosity to practical synthetic intermediate, with companies such as Thermo Scientific including it in their chemical catalogs.
The compound's emergence coincided with broader advances in heterocyclic chemistry, particularly the development of more efficient methods for constructing benzothiophene ring systems. Early synthetic routes often suffered from low yields and harsh reaction conditions, but continued research led to optimized procedures that could produce the compound on both laboratory and multi-kilogram scales. The establishment of reliable synthetic protocols represented a crucial milestone, enabling researchers to explore the compound's utility as a building block for more complex molecular architectures.
Significance in Benzothiophene Chemistry
This compound occupies a central position in benzothiophene chemistry due to its unique combination of reactive functional groups and strategic substitution pattern. The compound serves as a versatile synthetic intermediate capable of undergoing diverse chemical transformations, making it invaluable for the construction of complex benzothiophene-containing molecules. Its carbonyl chloride functionality provides a highly reactive electrophilic center that readily participates in nucleophilic substitution reactions, while the chloro and methoxy substituents on the benzothiophene ring system offer additional sites for chemical modification and influence the overall electronic properties of the molecule.
The significance of this compound extends beyond its immediate synthetic utility to encompass its role in advancing fundamental understanding of benzothiophene reactivity patterns. Research has demonstrated that the specific substitution pattern present in this compound creates a unique electronic environment that influences both the reactivity of the carbonyl chloride group and the stability of the overall molecular framework. Studies involving the conversion of this compound to various amide derivatives have revealed important structure-activity relationships that inform the design of new benzothiophene-based pharmaceuticals and materials.
The compound's importance in benzothiophene chemistry is further highlighted by its frequent appearance in synthetic routes toward biologically active molecules. Research published in various chemistry journals demonstrates its utility as a precursor for the synthesis of carboxamide derivatives, carbohydrazides, and other functionalized benzothiophene compounds. These transformations have revealed the compound's capacity to serve as a platform for introducing diverse structural motifs, contributing to the development of compound libraries for biological screening and materials applications.
Contemporary research continues to explore novel applications of this compound in the synthesis of complex heterocyclic systems. Recent studies have demonstrated its utility in the preparation of benzothieno[2,3-c]quinolin-6(5H)-ones and related polycyclic structures, showcasing the compound's continued relevance in modern synthetic chemistry. These applications underscore the enduring significance of this benzothiophene derivative as a foundational building block for advancing both fundamental research and practical applications in pharmaceutical and materials chemistry.
Position in Heterocyclic Chemistry Research
Within the broader context of heterocyclic chemistry research, this compound represents an important exemplar of the principles governing the design and synthesis of functionalized heterocyclic compounds. The compound embodies key concepts in heterocyclic chemistry, including the strategic placement of functional groups to achieve desired reactivity patterns and the balance between synthetic accessibility and structural complexity. Its position in the literature reflects the evolution of heterocyclic chemistry from descriptive studies of natural products to the rational design of synthetic intermediates with predetermined properties and applications.
The compound's role in heterocyclic chemistry research extends to its function as a model system for understanding the electronic effects of substituents on benzothiophene reactivity. Research has shown that the combination of chloro and methoxy substituents creates a unique electronic environment that influences both the nucleophilic and electrophilic character of various positions on the benzothiophene ring. These studies have contributed to the development of predictive models for benzothiophene reactivity, enabling more efficient synthetic route design and reducing the need for extensive empirical optimization.
Recent advances in heterocyclic chemistry have positioned this compound as a key component in the development of new synthetic methodologies. Research into metal-free cyclization reactions has identified benzothiophene derivatives as particularly suitable substrates for base-catalyzed transformations, with the specific substitution pattern present in this compound offering advantages in terms of reaction selectivity and product yield. These developments represent a significant advancement in the field, moving away from traditional transition metal-catalyzed processes toward more sustainable and cost-effective synthetic approaches.
The compound's significance in contemporary heterocyclic chemistry research is further evidenced by its inclusion in comprehensive reviews of benzothiophene biological activity and synthetic utility. Recent publications have highlighted the diverse pharmacological effects exhibited by benzothiophene derivatives, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities. While this compound itself serves primarily as a synthetic intermediate, its structural features and reactivity patterns provide important insights for the design of biologically active compounds. The compound's position at the intersection of synthetic methodology and biological application research underscores its continued importance in advancing the field of heterocyclic chemistry.
Contemporary research initiatives continue to explore new applications of this benzothiophene derivative in emerging areas of chemistry, including the development of novel materials with unique electronic properties and the design of sustainable synthetic processes. The compound's well-established synthetic chemistry and commercial availability make it an attractive starting point for these investigations, ensuring its continued relevance in heterocyclic chemistry research for the foreseeable future.
Properties
IUPAC Name |
3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMXTCKEPQWRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503740 | |
| Record name | 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75998-29-7 | |
| Record name | 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride typically involves the chlorination of 6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process involves the following steps:
- Dissolution of 6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride in an inert solvent such as dichloromethane.
- Addition of thionyl chloride to the solution.
- Heating the reaction mixture to reflux for several hours.
- Removal of the solvent under reduced pressure to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbonyl chloride group is susceptible to nucleophilic attack, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an aldehyde or alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of aldehydes and alcohols.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It has been utilized in developing anti-inflammatory and analgesic drugs, demonstrating its importance in medicinal chemistry. For instance, derivatives of 3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride have shown promising biological activities, including antimicrobial and anticancer properties .
Case Study: Estrogen Receptor Downregulators
In a study focusing on selective estrogen receptor downregulators (SERDs), this compound was employed as a starting material. The synthesized compounds exhibited varying degrees of efficacy against cancer cell lines, highlighting the compound's potential in developing targeted cancer therapies .
Agricultural Chemicals
Formulation of Agrochemicals
The compound is also significant in formulating agrochemicals, contributing to pest control and enhancing crop protection. Its unique chemical structure allows for effective interaction with biological systems, making it a valuable asset in agricultural research .
Material Science
Development of Advanced Materials
Researchers are exploring the use of this compound in creating advanced materials such as polymers and coatings. Its chemical properties lend themselves to applications that require durability and resistance to environmental factors, which is essential for modern material science .
Biochemical Research
Studies on Enzyme Inhibition and Receptor Binding
In biochemical research, this compound aids in understanding enzyme inhibition mechanisms and receptor binding interactions. It has been used to investigate biological pathways related to various diseases, providing insights that could lead to novel therapeutic strategies .
Environmental Applications
Sustainable Chemical Processes
The compound is under investigation for its potential role in developing environmentally friendly chemical processes. This includes applications that contribute to sustainable practices across various industries, aligning with global efforts toward reducing environmental impact .
Table 1: Biological Activities of Derivatives
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 25 | |
| Compound B | Anticancer | 15 | |
| Compound C | Antioxidant | 30 |
Table 2: Applications Overview
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for anti-inflammatory and analgesic drugs |
| Agricultural Chemicals | Formulation of pesticides and crop protection agents |
| Material Science | Development of durable polymers and protective coatings |
| Biochemical Research | Studies on enzyme inhibition and receptor interactions |
| Environmental Applications | Development of sustainable chemical processes |
Mechanism of Action
The mechanism of action of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride, a comparative analysis with structurally related compounds is essential. Below is a detailed examination of its similarities and differences with 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride (CAS: 1042793-22-5), a compound sharing the acyl chloride functionality but differing in core structure and substitution patterns .
Table 1: Structural and Physicochemical Comparison
| Property | This compound | 5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-Carbonyl Chloride |
|---|---|---|
| Molecular Formula | C₁₀H₆Cl₂O₂S | C₁₀H₁₁ClOS |
| Molecular Weight (g/mol) | 261.13 | 214.72 |
| Substituents | -Cl (C3), -OCH₃ (C6), -COCl (C2) | -COCl (C2), cycloheptane-fused thiophene |
| Ring System | Benzothiophene (aromatic) | Cyclohepta[b]thiophene (non-aromatic, saturated cycloheptane) |
| Reactivity | High (electron-withdrawing groups enhance electrophilicity) | Moderate (saturated ring reduces conjugation) |
| Solubility | Likely low in polar solvents due to aromaticity | Higher solubility in organic solvents due to aliphatic ring |
Key Differences
Core Structure :
- The benzothiophene core in the target compound is fully aromatic, enabling π-π stacking interactions and conjugation stabilization. In contrast, the cyclohepta[b]thiophene derivative features a saturated seven-membered ring, reducing aromaticity and increasing flexibility .
Substituent Effects :
- The presence of two chlorine atoms and a methoxy group in this compound enhances its electrophilicity compared to the single chlorine atom in the cyclohepta analog. This difference may lead to divergent reactivity in nucleophilic acyl substitutions.
Molecular Weight and Polarity :
- The higher molecular weight (261.13 vs. 214.72 g/mol) and additional polar groups (-OCH₃, -Cl) in the benzothiophene derivative suggest lower volatility and altered solubility profiles.
Applications :
- While both compounds serve as acylating agents, the benzothiophene derivative’s aromaticity and substituent pattern make it more suitable for synthesizing rigid, planar molecules (e.g., liquid crystals or bioactive compounds). The cyclohepta analog’s aliphatic ring may favor applications requiring conformational flexibility.
Research Findings
- Synthetic Utility : The benzothiophene derivative’s electron-deficient aromatic system facilitates regioselective reactions, as demonstrated in studies of Friedel-Crafts acylations .
- Stability : Cyclohepta[b]thiophene derivatives are prone to ring-strain-induced rearrangements, whereas the benzothiophene’s fused aromatic system confers greater thermal stability.
Biological Activity
3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound is characterized by its unique structure, which includes a benzothiophene moiety substituted with chlorine and methoxy groups. This specific substitution pattern is crucial for its biological activity, influencing its interaction with various biological targets.
The compound plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to bind to specific active sites on enzymes, thereby modulating their activity. Notably, it interacts with enzymes involved in oxidative stress responses, potentially affecting cellular redox states and influencing various metabolic pathways.
Cellular Effects
At the cellular level, this compound has been shown to modulate cell signaling pathways and gene expression. For example, it affects the MAPK signaling pathway, which is critical for regulating gene expression and cellular metabolism. This modulation can lead to significant changes in cell function and behavior.
The mechanism of action involves binding to specific molecular targets such as enzymes and receptors. This binding can inhibit or activate enzyme activity, resulting in alterations in cellular signaling pathways. The compound's ability to influence gene expression through interactions with transcription factors further underscores its potential therapeutic applications .
Case Studies
- Antimicrobial Activity : A study evaluated the antibacterial properties of derivatives synthesized from this compound against Gram-positive and Gram-negative bacteria. Some derivatives exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 6 to 11 mm .
- Toxicity Studies : Research on dosage effects in animal models indicated that lower doses of the compound had minimal toxic effects, while higher doses were associated with hepatotoxicity and nephrotoxicity. This highlights the importance of dosage in therapeutic applications .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes involved in inflammatory responses, making it a candidate for developing anti-inflammatory drugs.
Comparative Analysis
A comparison of this compound with similar compounds reveals unique properties that enhance its biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Chloro-5-methoxybenzo[b]thiophene-3-carboxylic acid | Different substitution pattern | Moderate antibacterial activity |
| 3-Chloro-4-methoxybenzo[b]thiophene-2-carboxylic acid | Similar structure | Limited enzyme inhibition |
This table illustrates how subtle differences in chemical structure can lead to variations in biological activity.
Q & A
Q. What are the established synthetic routes for 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via chlorination of precursor carboxylic acids. A common approach involves treating 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carboxylic Acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Evidence from analogous benzoyl chloride synthesis (e.g., using SOCl₂) suggests that reaction temperature (60–80°C) and stoichiometric excess of chlorinating agents (1.5–2.0 equivalents) optimize yields . Side-product formation (e.g., sulfonic acid derivatives) can occur if moisture is present, necessitating rigorous drying of reactants and inert atmospheres.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR should confirm the methoxy group (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and carbonyl chloride (absence of carboxylic acid proton; carbonyl carbon at δ ~165–175 ppm).
- X-ray Crystallography: Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and WinGX (for data processing) can resolve bond lengths and angles, particularly verifying the chloro and carbonyl chloride substituents . Crystallization in aprotic solvents (e.g., dichloromethane/hexane mixtures) is recommended to avoid hydrolysis.
Q. What are the critical stability considerations for handling and storing this compound?
Methodological Answer: The compound is moisture-sensitive due to the reactive carbonyl chloride group. Storage under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers is advised. Decomposition products (e.g., carboxylic acid) can be monitored via FT-IR by observing the disappearance of the C=O stretch (~1770 cm⁻¹) and emergence of O–H stretches (~2500–3500 cm⁻¹) .
Advanced Research Questions
Q. How does the electronic nature of the benzothiophene core influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer: The electron-withdrawing methoxy and chloro groups activate the carbonyl chloride toward nucleophilic attack. Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) can model charge distribution, showing increased electrophilicity at the carbonyl carbon compared to unsubstituted benzothiophene derivatives. Experimental validation involves kinetic studies with amines or alcohols, where reaction rates correlate with Hammett σ values of substituents .
Q. What strategies can mitigate conflicting crystallographic data when resolving structures of derivatives synthesized from this compound?
Methodological Answer: Discrepancies in bond angles or torsional strains may arise from disordered solvent molecules or twinning. Use SHELXD for phase refinement and OLEX2 for model building to address disorder. For twinned crystals, twin law matrices in SHELXL can refine data accurately. Cross-validation with spectroscopic data (e.g., comparing calculated/powder XRD patterns) resolves ambiguities .
Q. How can researchers design biological activity studies for derivatives of this compound, and what controls are essential?
Methodological Answer: Derivatives (e.g., amides, esters) can be screened for enzyme inhibition or antimicrobial activity. For example:
- Enzyme Assays: Use acetylcholinesterase (AChE) or β-lactamase inhibition assays with positive controls (e.g., donepezil for AChE) and solvent controls (DMSO ≤1% v/v).
- Microbial Studies: Follow CLSI guidelines for MIC determinations, including reference strains (e.g., E. coli ATCC 25922) and viability controls (resazurin assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
